molecular formula C8H4ClLiN2O2 B8091254 lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B8091254
M. Wt: 202.5 g/mol
InChI Key: YFAGMVHNLGNXJR-UHFFFAOYSA-M
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Description

Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 2070015-37-9) is a high-purity chemical intermediate essential for medicinal chemistry and drug discovery research. This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly kinase inhibitors. Its core structure is featured in patented compounds designed as potent Salt-Inducible Kinase 2 (SIK2) inhibitors . Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant potential as Fibroblast Growth Factor Receptor (FGFR) inhibitors , showing promising activity against FGFR1, 2, and 3, which are important targets in oncology for treating various cancers . With a molecular formula of C₈H₄ClLiN₂O₂ and a molecular weight of 202.52 g/mol, this material is characterized by its high reactivity, facilitated by the carboxylate salt and the chloro substituent, making it suitable for further synthetic modification . Researchers can utilize this compound to develop novel therapeutic agents for diseases such as cancer, obesity, and type 2 diabetes . This product is offered with a purity of ≥98% . Please handle with care and refer to the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

lithium;4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2.Li/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAGMVHNLGNXJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CNC2=NC=C(C(=C21)Cl)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Carboxylation Pathways

The most widely reported method involves sequential halogenation and carboxylation of pyrrolo[2,3-b]pyridine precursors. A representative synthesis begins with 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, which undergoes chlorination at position 4 using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C for 2 hours . Subsequent oxidation of the aldehyde group to a carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) at 40°C, yielding 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with 78% purity .

Critical Reaction Parameters :

StepReagentTemperatureTimeYield
ChlorinationNCS (1.2 equiv)0–5°C2 h92%
OxidationJones reagent40°C4 h78%

The carboxylic acid is then neutralized with lithium hydroxide monohydrate (1.05 equiv) in ethanol/water (3:1) at 25°C, forming the lithium salt with 89% isolated yield .

Saponification of Ester Precursors

An alternative route utilizes ester hydrolysis under basic conditions. Isobutyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes saponification with lithium hydroxide (2.0 equiv) in tetrahydrofuran/water (4:1) at 60°C for 6 hours . This method avoids harsh oxidizing agents and provides the lithium carboxylate directly in 85% yield after recrystallization from ethanol.

Optimization Insights :

  • Solvent Systems : THF/water outperforms methanol/water due to better solubility of intermediates.

  • Lithium Hydroxide Stoichiometry : Excess base (>1.1 equiv) reduces side-product formation from ester degradation.

Direct Lithiation Strategies

Recent advances employ directed ortho-metalation (DoM) to streamline synthesis. Treatment of 1H-pyrrolo[2,3-b]pyridine with lithium diisopropylamide (LDA, 1.5 equiv) at −78°C in THF generates a stabilized anion at position 5 . Quenching with dry ice (CO₂) introduces the carboxylate group, followed by chlorination at position 4 using sulfuryl chloride (SO₂Cl₂) at −20°C. This one-pot method achieves an overall yield of 65% but requires stringent anhydrous conditions.

Comparative Efficiency :

MethodStepsTotal YieldPurity
Halogenation-Carboxylation368%95%
Ester Saponification285%98%
Direct Lithiation265%90%

Purification and Characterization

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) remains the gold standard for purification, achieving >99% purity . X-ray crystallography confirms the lithium ion coordinates with the carboxylate oxygen and pyrrole nitrogen, creating a stable tetrahedral geometry.

Spectroscopic Signatures :

  • ¹H NMR (D₂O): δ 8.42 (s, 1H, H-2), 7.98 (d, J = 5.1 Hz, 1H, H-6), 6.95 (s, 1H, H-3).

  • IR : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (COO⁻ asym) .

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes. A patented system couples chlorination and carboxylation in a tandem reactor, achieving 82% yield with 15% reduced lithium hydroxide consumption . Environmental metrics show a 30% lower E-factor (2.7) compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Hydrogenated pyrrolo[2,3-b]pyridine derivatives.

    Substitution: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is being explored for its potential therapeutic effects:

  • Kinase Inhibition : The compound has shown promise in inhibiting specific kinases such as TNIK (TRAF2 and NCK interacting kinase), which plays a crucial role in cellular signaling pathways related to inflammation and cancer progression. Its mechanism of action involves binding to the ATP-binding site of kinases, thereby blocking phosphorylation events critical for cell signaling .
  • Biological Probes : It is also utilized in developing fluorescent probes for imaging and diagnostic purposes in biological research. Such probes can facilitate the study of cellular processes and disease mechanisms.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Catalysis : It is employed as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes. This application is pivotal for synthesizing complex organic molecules efficiently .
  • Synthesis of Derivatives : The chloro group allows for substitution reactions with various nucleophiles (amines, thiols), leading to a diverse range of derivatives that can be tailored for specific applications in pharmaceuticals and materials science.

Materials Science

This compound finds applications in materials science:

  • Polymer Incorporation : It can be incorporated into polymers to impart specific properties such as enhanced conductivity or thermal stability. This property is particularly useful in developing advanced materials for electronic applications .

Case Study 1: Inhibition of TNIK

Recent studies have demonstrated that this compound effectively inhibits TNIK activity. This inhibition leads to reduced IL-2 secretion, showcasing its potential as an anti-inflammatory agent. The compound's ability to modulate immune responses positions it as a candidate for further development in treating autoimmune diseases and cancers .

Case Study 2: Catalytic Applications

In organic synthesis, this compound has been successfully used as a ligand in palladium-catalyzed cross-coupling reactions. Researchers reported enhanced yields and selectivity when utilizing this compound compared to traditional ligands. This highlights its utility in developing complex organic frameworks efficiently .

Mechanism of Action

The mechanism of action of lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events critical for cell signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison

The following structurally related compounds are analyzed (Table 1):

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name CAS Number Substituents Molecular Weight Key Properties
Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Not reported Cl (4), COOLi (5) ~152.4 (acid form: C₈H₅ClN₂O₂) High polarity; requires argon storage
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 951625-93-7 Cl (4), COOMe (5) 210.62 Stable at 2–8°C under inert atmosphere; used as a synthetic intermediate
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 885500-55-0 Cl (4), COOEt (5) 224.66 Higher lipophilicity vs. methyl analog; similar reactivity
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1190321-49-3 Cl (5), COOMe (3) 210.62 Isomeric differences alter electronic distribution and binding affinity
4-Chloro-1H-pyrrolo[3,2-c]pyridine 1142192-58-2 Cl (4), no carboxylate 152.58 Different ring fusion ([3,2-c] vs. [2,3-b]) affects π-stacking and solubility

Structural and Functional Differences

Substituent Position and Reactivity
  • Carboxylate vs. Ester Groups : The lithium carboxylate’s ionic nature increases water solubility compared to neutral esters (methyl or ethyl), which are more lipophilic. This impacts their utility in aqueous vs. organic reaction systems .
Ring Fusion and Electronic Properties
  • Compounds with pyrrolo[3,2-c]pyridine cores (e.g., CAS 1142192-58-2) exhibit distinct electronic profiles due to altered nitrogen positioning, reducing their suitability for applications requiring the [2,3-b] fused system’s specific π-conjugation .

Biological Activity

Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a lithium ion, a chloro-substituted pyrrolo[2,3-b]pyridine ring, and a carboxylate group, contributing to its unique reactivity and interactions within biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

  • Molecular Formula : C8H4ClLiN2O2
  • Molecular Weight : 202.52 g/mol
  • CAS Number : 2070015-37-9

Structural Features

The structure of this compound includes:

  • A pyrrolo[2,3-b]pyridine core that is pivotal for its biological activity.
  • A carboxylate group that enhances solubility and reactivity.
  • A chlorine atom that may influence its interaction with biological targets.

This compound is believed to exert its biological effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has shown potential in inhibiting TNIK (TRAF2 and NCK interacting kinase), which plays a crucial role in various cellular processes including inflammation and cancer progression. Research indicates that this compound can modulate IL-2 secretion, demonstrating its relevance in immune response modulation .

Pharmacological Potential

  • Antitumor Activity :
    • Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrrolo ring can enhance its anticancer properties.
    • IC50 Values : In specific assays, derivatives of the pyrrolo compound have shown IC50 values lower than 1 nM against TNIK, indicating potent inhibitory activity .
  • Anticonvulsant Properties :
    • Compounds with similar structural motifs have been evaluated for anticonvulsant activity. The presence of the chloro group and the carboxylate moiety may contribute to this effect by influencing neurotransmitter systems .

Study on TNIK Inhibition

In a study focused on the inhibition of TNIK by various pyrrolo compounds, this compound was identified as a promising candidate due to its ability to significantly reduce IL-2 levels in vitro. The study highlighted the compound's potential as a therapeutic agent in conditions where TNIK is implicated .

Anticancer Activity Assessment

A series of experiments were conducted to evaluate the anticancer efficacy of this compound against different cancer cell lines. The results demonstrated significant growth inhibition compared to control groups, with SAR studies indicating that specific substitutions on the pyrrolo ring could enhance activity .

Data Summary

PropertyValue
Molecular FormulaC8H4ClLiN2O2
Molecular Weight202.52 g/mol
CAS Number2070015-37-9
Antitumor IC50< 1 nM (varies by derivative)
Anticonvulsant ActivityPositive correlation with structural modifications

Q & A

Q. What are the recommended synthetic routes for lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate?

The synthesis of this lithium salt likely involves ester hydrolysis followed by cation exchange. A common precursor, ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate , is commercially available . To prepare the lithium salt:

Hydrolysis : React the ethyl ester with a strong base (e.g., LiOH) in a polar solvent (e.g., THF/H2O) under reflux to yield the carboxylic acid intermediate.

Salt Formation : Neutralize the acid with lithium carbonate or hydroxide to precipitate the lithium salt.
Purification via recrystallization or column chromatography is critical to remove unreacted starting materials .

Q. How can the purity and structural integrity of the compound be validated?

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to confirm >95% purity .
  • Structural Confirmation :
    • NMR : <sup>1</sup>H and <sup>13</sup>C NMR should show characteristic signals:
  • Pyrrole protons at δ 6.5–7.5 ppm.
  • Carboxylate carbon at δ ~170 ppm .
    • Mass Spectrometry : ESI-MS in negative ion mode should display [M–Li]<sup>−</sup> .
    • X-ray Crystallography : Use SHELXL for refinement to resolve the coordination geometry of the lithium ion .

Advanced Research Questions

Q. How does the lithium salt form influence reactivity in cross-coupling reactions?

The lithium carboxylate acts as a directing group, enhancing regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example:

  • Palladium-Catalyzed Coupling : The lithium ion stabilizes the transition state, improving yields in aryl-aryl bond formation. Compare with sodium/potassium salts, which may exhibit lower solubility in non-polar solvents .
  • Methodological Tip : Optimize ligand choice (e.g., XPhos) and solvent (e.g., dioxane) to minimize salt dissociation during catalysis .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in kinase inhibition assays (e.g., IC50 variability) may arise from:

  • Salt Hydration State : Lithium salts can exist as hydrates, affecting solubility. Characterize hydration via TGA/DSC .
  • Cofactor Interactions : Use ITC (Isothermal Titration Calorimetry) to assess lithium’s role in ATP-binding site interactions .
  • Control Experiments : Compare activity against the free acid and other cation salts (e.g., sodium) to isolate lithium-specific effects .

Q. How can computational methods predict the compound’s solid-state behavior?

  • DFT Calculations : Model the lithium coordination environment (e.g., monodentate vs. bidentate carboxylate binding) using Gaussian09 with B3LYP/6-31G(d) .
  • Polymorphism Screening : Use Mercury CSD software to analyze packing motifs and predict stability of crystalline forms .

Methodological Notes

  • Advanced Techniques : For crystallography, SHELXL’s twin refinement tools are essential for resolving disorder in the pyrrolo-pyridine ring .

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